molecular formula C8H16O2 B008406 Isobutyl butyrate CAS No. 539-90-2

Isobutyl butyrate

Cat. No. B008406
CAS RN: 539-90-2
M. Wt: 144.21 g/mol
InChI Key: RGFNRWTWDWVHDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isobutyl butyrate can be synthesized using several solid acid catalysts, including p-toluene sulfonic acid, cerium sulfate, gallium sulfate, sodium bisulfate, and tungstosilicic acid, highlighting the efficiency and environmental friendliness of these catalysts in the esterification process. Gallium sulfate, for instance, has shown to be an effective catalyst, achieving a yield of 86.5% under optimal conditions, demonstrating both efficiency and good reusability (Kang Lian-se, 2013; Chen Dan-yun, 2008).

Molecular Structure Analysis

The molecular structure of isobutyl butyrate and related compounds has been explored through various spectral techniques, including FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectra. Studies have revealed the "flattened-boat" conformation of the pyran ring in these molecules, providing insights into their geometric parameters and vibrational frequencies (C. U. Kumar et al., 2021).

Chemical Reactions and Properties

Isobutyl butyrate participates in isomerization reactions, where it can be converted to butyrate and vice versa, facilitated by specific microbial strains under anaerobic conditions. This process is crucial for understanding the biochemical pathways and potential applications of isobutyl butyrate in microbial degradation and synthesis (C. Matthies, B. Schink, 1992).

Physical Properties Analysis

Isobutyl butyrate's physical properties, such as boiling point, density, and solubility, are key to its application in various industrial processes. However, detailed quantitative data on these properties are not provided in the reviewed literature.

Chemical Properties Analysis

The chemical properties of isobutyl butyrate, including its reactivity with other compounds, stability under different conditions, and its role as a precursor in synthetic pathways, are essential for its application in the chemical industry. Studies have demonstrated its versatility as a platform chemical, capable of undergoing complex reactions to form various products (Shengle Huang et al., 2020).

Safety And Hazards

Exposure to Isobutyl butyrate can cause irritation of eyes, nose, and throat . It is moderately toxic by inhalation . It reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Future Directions

There is a trend of developing cognate microbial consortium for Isobutyl butyrate production . The compartmentalization of sugar catabolism enabled simultaneous co-utilization of glucose and xylose by a coculture of the two E. coli specialists, improving the stability of the coculture population . This approach has the potential to selectively produce Isobutyl butyrate, reduce the biosynthesis of unwanted ester byproducts, and improve the production titer as compared to the monoculture .

properties

IUPAC Name

2-methylpropyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-8(9)10-6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFNRWTWDWVHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047557
Record name Isobutyl butyrate
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a sweet, fruity, apple-like, pineapple-like odour
Record name Isobutyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

156.90 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl butanoate
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Solubility

soluble in most fixed oils; slightly soluble in water; insoluble in glycerol, 1 ml in 8 ml 60% alcohol (in ethanol)
Record name Isobutyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.858-0.863
Record name Isobutyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isobutyl butyrate

CAS RN

539-90-2
Record name Isobutyl butyrate
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Record name Isobutyl n-butyrate
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Record name Isobutyl butyrate
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Record name Butanoic acid, 2-methylpropyl ester
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Record name Isobutyl butyrate
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Record name Isobutyl butyrate
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Record name ISOBUTYL BUTYRATE
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Record name 2-Methylpropyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
478
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… I material, and the exposure to isobutyl butyrate is below the TTC (… ; isobutyl butyrate is not expected to be phototoxic/photoallergenic. For the environmental endpoints, isobutyl butyrate …
GS Clark - Perfumer & flavorist, 1991 - img.perfumerflavorist.com
By George S. Clark Commodity Services International Inc., Easton, Maryland n lithylbutyrale is one ofa group of’arcnna chemicals, which is often slighted or even held in the minds of …
Number of citations: 1 img.perfumerflavorist.com
H Seo, GI Castro, CT Trinh - bioRxiv, 2023 - biorxiv.org
… pathways to produce isobutyl butyrate from a mixture of glucose … Upon compartmentalizing the isobutyl butyrate pathway … to selectively 23 produce isobutyl butyrate at a level of 392 mg/L…
Number of citations: 0 www.biorxiv.org
WJG Beynon - The London, Edinburgh, and Dublin Philosophical …, 1939 - Taylor & Francis
… '1'he temperature coefficient of refractive index of isobutyl butyrate in the visible spectrum is .00049 and the average temperature coefficient in the ultra-violet .00050. For ethylene …
Number of citations: 0 www.tandfonline.com
DS Layton, CT Trinh - Metabolic Engineering Communications, 2016 - Elsevier
… EcDL208 produced 21.34±13.76 mg/L butyl butyrate and 41.25±18.76 mg/L isobutyl butyrate at the … Both butyl and isobutyl butyrate have very low water solubility (<0.7 g/L), which is …
Number of citations: 39 www.sciencedirect.com
ER Gilliland - Industrial & Engineering Chemistry, 1934 - ACS Publications
INDUSTRY is exerting ever-increasing pressure upon the engineer to reduce costs. In achieving this, one of the most attractive possibilities is the reduction of the element of fixed …
Number of citations: 522 pubs.acs.org
CT Trinh, Y Liu, DJ Conner - Metabolic engineering, 2015 - Elsevier
… of five alcohols (ethanol, propanol, isopropanol, butanol and isobutanol) and five butyrate esters (ethyl butyrate, propyl butyrate, isopropyl butyrate, butyl butyrate and isobutyl butyrate) …
Number of citations: 34 www.sciencedirect.com
F Lyumugabe, JP Uyisenga, EB Songa… - Food and nutrition …, 2014 - scirp.org
… orientalis contributed to the production of ethyl butyrate, ethyl caprylate, isobutyl butyrate and their corresponding acids, and to the generation of phenyl alcohols in ikigage beer. The …
Number of citations: 36 www.scirp.org
L Cruz-López, EA Malo, J Toledo, A Virgen… - Journal of Chemical …, 2006 - Springer
Nonirradiated males and females of Anastrepha obliqua (Macquart) were attracted to and landed more frequently on ripe fruits of Spondias mombin L. than on artificial fruit in wind …
Number of citations: 88 link.springer.com
TT Liu, TS Yang - Journal of Agricultural and Food Chemistry, 2002 - ACS Publications
… to be unfavorable to isobutyl butyrate present at such low … compounds (except for isobutyl butyrate) in the headspace … ester compounds (except for isobutyl butyrate) while they were at …
Number of citations: 93 pubs.acs.org

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